2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

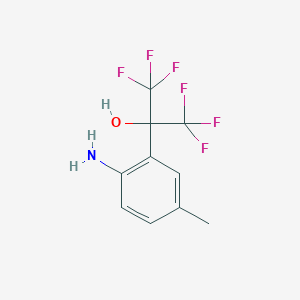

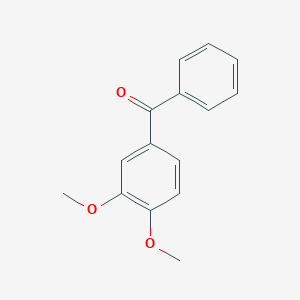

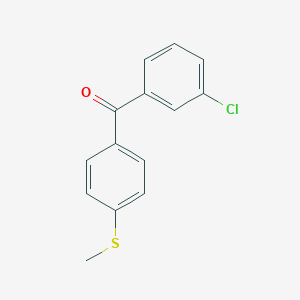

This compound is a fluorinated organic compound with an amino group and a methyl group attached to a phenyl ring. Fluorinated organic compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms into the organic molecule. This could potentially be achieved through a process known as halogenation .Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring (a six-membered carbon ring) with an amino group (NH2), a methyl group (CH3), and a hexafluoro-propan-2-ol group attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amino group, the methyl group, and the fluorine atoms. For example, the amino group might participate in reactions involving the formation or breaking of nitrogen-containing bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could affect the compound’s reactivity, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A convenient synthetic procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, including compounds structurally related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol," has been developed. This method starts from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, highlighting conditions for selective formation and potential applications in fluoro-containing materials synthesis due to their unique structural and physicochemical properties (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

Material Science and Polymer Applications

The synthesis and crystal structure of compounds related to "this compound" have been studied, revealing the formation of strong intermolecular hydrogen bonds. These bonds connect molecules into two-dimensional layers, indicating potential applications in the development of fluoro-containing polymers for various industrial applications. The presence of alcoholic and phenolic hydroxyl groups suggests ease of deprotonation, facilitating the synthesis of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Antimicrobial Agent Development

Research into substituted phenyl azetidines, potentially derived from similar compounds, highlights the application in developing antimicrobial agents. These compounds are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, suggesting a pathway for producing novel antimicrobial compounds using structures similar to "this compound" (Doraswamy & Ramana, 2013).

Optoelectronics and Advanced Materials

Novel soluble polyimides derived from aromatic diamine monomers show promise for optoelectronics and advanced materials applications. Studies involving compounds structurally related to "this compound" demonstrate good solubility, flexibility, and transparency, along with low moisture absorption and outstanding mechanical properties. These materials offer potential in various high-tech applications, including electronics and photonics, due to their unique optical and dielectric properties (Guan et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO/c1-5-2-3-7(17)6(4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKHGSNMOSFCRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313109 |

Source

|

| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-07-0 |

Source

|

| Record name | 1992-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)

![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)